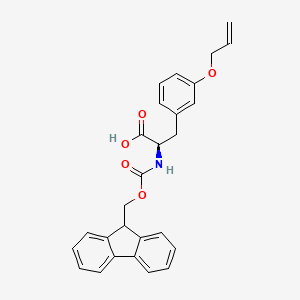

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

描述

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Fmoc-D-m-Tyrosine(OAllyl), also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid, is a complex compound used in organic synthesis

Mode of Action

It is known that the fmoc group is a base-labile protecting group used in organic synthesis . This suggests that the compound may interact with its targets by protecting certain functional groups during the synthesis process, preventing unwanted reactions.

Biochemical Pathways

It is known to be used in the synthesis of leu-enkephalinamide via solid phase synthesis in water . This suggests that it may play a role in the biochemical pathways related to peptide synthesis.

Result of Action

As a protecting group in organic synthesis, it likely plays a role in facilitating the synthesis of complex organic compounds, such as peptides .

Action Environment

It is known that the fmoc group is rapidly removed by base , suggesting that the compound’s action may be influenced by the pH of its environment.

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid, commonly referred to as Fmoc-D-Ala-D-Ala, is a synthetic derivative of the amino acid D-alanine. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and solubility, making it a valuable compound in organic synthesis and biochemistry. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₈H₃₁NO₅, with a molecular weight of approximately 453.55 g/mol. The presence of the Fmoc group allows for selective reactions in peptide synthesis by protecting the amino group.

The biological activity of this compound is primarily linked to its structural components. D-Alanine plays a crucial role in various biological processes, including:

- Cell Wall Synthesis : D-Alanine is essential for the biosynthesis of peptidoglycan in bacterial cell walls.

- Neurotransmitter Regulation : It may influence neurotransmitter systems by acting as a precursor or modulator.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have shown activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in fatty acid biosynthesis .

Study on Antimicrobial Efficacy

A study published in 2013 demonstrated that fluorenone derivatives, including those with similar structures to Fmoc-D-Ala-D-Ala, exhibited significant antimicrobial activity against multi-drug resistant strains of Mycobacterium tuberculosis. The compounds were found to inhibit the InhA enzyme, crucial for bacterial survival .

Antiproliferative Activity

Another investigation highlighted the potential of fluorenone derivatives as antiproliferative agents. These compounds were shown to act as inhibitors of type I topoisomerases, which are vital in DNA replication and repair processes . The introduction of linear alkyl groups was noted to enhance their antiproliferative effects compared to branched or bulky groups.

Pharmaceutical Development

Due to its structural characteristics and biological activities, this compound is being explored for:

- Antibiotic Development : Its ability to inhibit bacterial growth makes it a candidate for new antibiotic formulations.

- Cancer Therapy : The antiproliferative properties suggest potential use in cancer treatment protocols.

常见问题

Basic Research Questions

Q. What are the critical handling precautions for this compound due to its GHS hazards?

- Methodological Answer: The compound exhibits acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335) . Researchers must:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid dust formation; employ engineering controls like local exhaust ventilation.

- In case of exposure, follow first-aid measures (e.g., eye rinsing for 15 minutes) and seek medical attention.

Q. What synthetic routes are used to introduce the allyloxy group onto the phenyl ring?

- Methodological Answer: Allyloxy groups are typically introduced via:

- Pd-catalyzed allylation : Using allyl halides or allylboration reagents under inert conditions .

- Nucleophilic substitution : Reacting hydroxyl-phenyl precursors with allyl bromide in the presence of a base (e.g., K₂CO₃) .

Post-synthesis, reverse-phase HPLC or flash chromatography is recommended for purification .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer:

- Reverse-phase chromatography : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to achieve >95% purity .

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) based on solubility profiles .

Q. What solvent systems are compatible during HPLC analysis?

- Methodological Answer: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA) is optimal for resolving enantiomers and detecting impurities. Adjust gradient elution (e.g., 20–80% ACN over 20 minutes) for peak separation .

Q. What storage conditions ensure long-term stability?

- Methodological Answer: Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Fmoc group and allyloxy functionality. Desiccants (silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can the Fmoc group be selectively removed without affecting the allyloxy moiety?

- Methodological Answer: Use 20% piperidine in DMF for 10–30 minutes, which cleaves Fmoc without attacking allyl ethers. Monitor deprotection via UV (301 nm) or TLC. For orthogonal strategies, consider acid-labile groups (e.g., Boc) for the amine .

Q. What techniques confirm stereochemical integrity at the chiral center?

- Methodological Answer:

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare optical rotation with enantiopure standards.

- X-ray crystallography : Resolve crystal structures to validate configuration .

Q. How does the allyloxy group influence reactivity in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: The allyloxy group may require protection during SPPS to prevent side reactions. Use Pd(0)-mediated deprotection (e.g., Pd(PPh₃)₄ with morpholine) post-elongation. Optimize coupling reagents (HATU/DIPEA) to minimize racemization .

Q. How to design experiments evaluating this compound in peptidomimetic drug candidates?

- Methodological Answer:

- Biological assays : Incorporate into peptide sequences targeting receptors (e.g., chemokine receptors) and measure IC₅₀ values via SPR or fluorescence polarization .

- Computational docking : Model interactions with proteins (e.g., NS3 protease) using AutoDock Vina to predict binding affinities .

Q. What strategies mitigate racemization during peptide incorporation?

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,28,31)(H,29,30)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZULFVSTYZJLP-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654629 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217835-37-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。